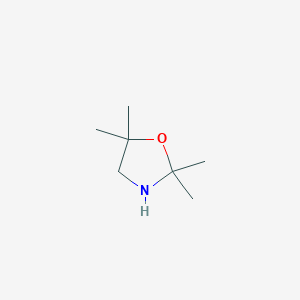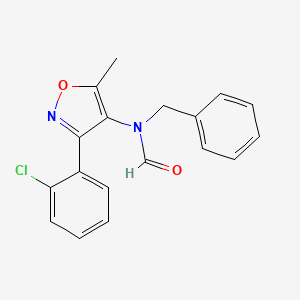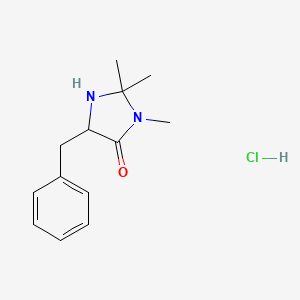
2,2,5,5-Tetramethyloxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetramethyloxazolidine: (TMO) is a promising “green” solvent replacement for toluene
Preparation Methods
Synthetic Routes:: TMO can be synthesized through several methods, including:
Ring-Opening Reaction: Cyclization of 2,2-dimethylpropanal with hydroxylamine.
Reductive Amination: Reaction of 2,2-dimethylpropanal with ammonia followed by reduction.
Oxidative Cyclization: Oxidation of 2,2-dimethylpropanal with hydrogen peroxide or other oxidants.
Industrial Production:: Industrial-scale production of TMO involves optimized synthetic routes, purification, and quality control. The exact conditions may vary depending on the manufacturer.
Chemical Reactions Analysis
TMO undergoes various reactions:
Oxidation: TMO can be oxidized to form oxazolidine-4-one derivatives.
Reduction: Reduction of TMO yields the corresponding amine.
Substitution: TMO can undergo nucleophilic substitution reactions.
Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
TMO finds applications in:
Solvent: As a green alternative to toluene in chemical processes.
Pharmaceuticals: Used as a solvent in drug synthesis.
Polymer Chemistry: TMO contributes to polymerization reactions.
Catalysis: TMO can stabilize metal catalysts.
Mechanism of Action
TMO’s effects are attributed to its solvating properties and interactions with reactants. It acts as a medium for chemical transformations, facilitating reactions.
Comparison with Similar Compounds
TMO stands out due to its non-peroxide forming nature, making it safer than traditional ethers. Similar compounds include 2,2,5,5-Tetramethyltetrahydrofuran (TMTHF) and 2,2’,5,5’-Tetrachlorobenzidine .
Remember that TMO’s environmental benefits and versatility make it an exciting compound for both research and industrial applications
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-1,3-oxazolidine |
InChI |
InChI=1S/C7H15NO/c1-6(2)5-8-7(3,4)9-6/h8H,5H2,1-4H3 |
InChI Key |
JIAJFWGLFHRXFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC(O1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12844338.png)




![Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12844367.png)
![2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid](/img/structure/B12844374.png)
![rel-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol](/img/structure/B12844381.png)



![((2R,3S,5S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B12844388.png)

![2-Chloronaphtho[2,3-d]oxazole](/img/structure/B12844391.png)
